

An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methoxybenzoic acid

Cat. No.: B116308

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic analysis of **3-Bromo-5-methoxybenzoic acid**, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identifiers

3-Bromo-5-methoxybenzoic acid is a substituted aromatic carboxylic acid. The core of its structure is a benzene ring, which is functionalized with a bromine atom, a methoxy group (-OCH_3), and a carboxylic acid group (-COOH) at positions 3, 5, and 1, respectively.

Below is a two-dimensional representation of the molecular structure of **3-Bromo-5-methoxybenzoic acid**, generated using the DOT language.

Caption: 2D structure of **3-Bromo-5-methoxybenzoic acid**.

A summary of the key chemical identifiers for this compound is provided in the table below.

Identifier	Value
IUPAC Name	3-bromo-5-methoxybenzoic acid[1][2]
CAS Number	157893-14-6[2][3][4][5]
Molecular Formula	C ₈ H ₇ BrO ₃ [3][4]
Molecular Weight	231.04 g/mol [1][3][4]
InChI	1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)[1][2]
InChIKey	DMXJBCHYVUGXEH-UHFFFAOYSA-N[1][2]
SMILES	<chem>COC1=CC(=CC(=C1)C(=O)O)Br</chem> [1]
Synonyms	3-Bromo-5-carboxyanisole, 5-Bromo-m-anisic acid[3]

Physicochemical Properties

The physical and chemical properties of **3-Bromo-5-methoxybenzoic acid** are summarized in the following table.

Property	Value
Appearance	White to yellow powder or crystals[2]
Melting Point	190-191 °C[3]
Boiling Point (Predicted)	338.8 ± 27.0 °C[3]
Density (Predicted)	1.625 ± 0.06 g/cm ³ [3]
pKa (Predicted)	3.69 ± 0.10[3]
Storage Temperature	Room Temperature[2][3]

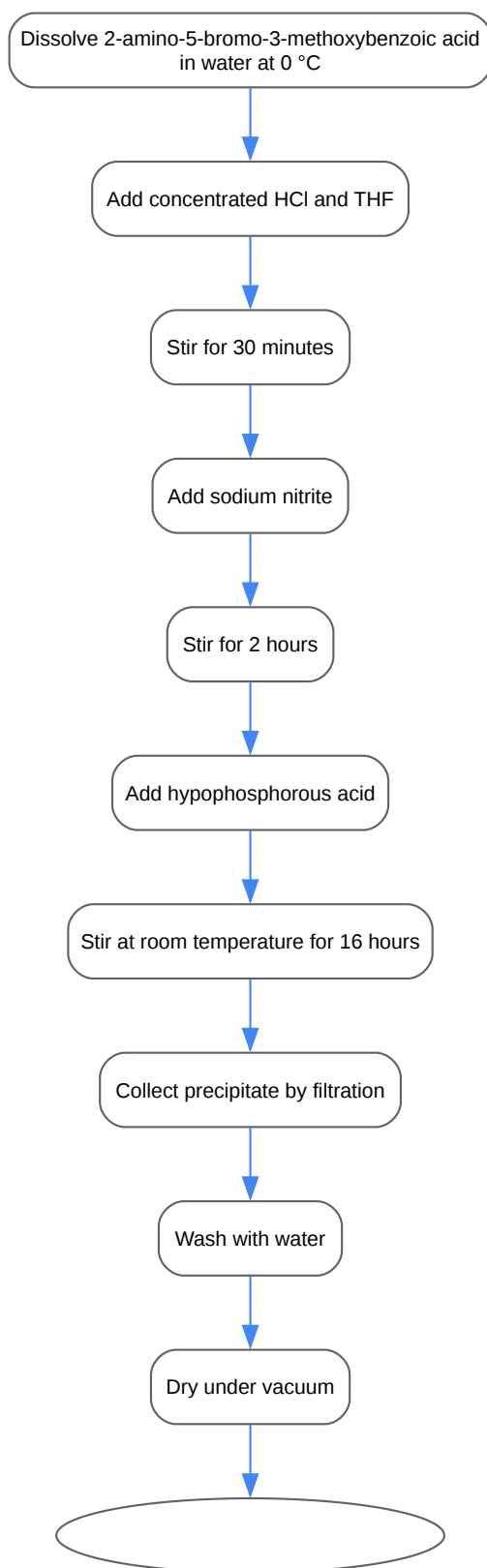
Experimental Protocols: Synthesis

Two primary methods for the synthesis of **3-Bromo-5-methoxybenzoic acid** are documented.

Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid

This procedure involves a Sandmeyer-type reaction to replace the amino group with a hydrogen atom.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from 2-amino-5-bromo-3-methoxybenzoic acid.

Detailed Protocol:

- 2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol) is dissolved in water (20 mL) at 0 °C.[3]
- Concentrated hydrochloric acid (7.5 mL, 90 mmol) and tetrahydrofuran (20 mL) are subsequently added to the solution.[3]
- The reaction mixture is stirred for 30 minutes, after which sodium nitrite (3.16 g, 45.8 mmol) is added.[3]
- Stirring is continued for 2 hours.[3]
- Hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution) is then added to the reaction system.[3]
- The mixture is stirred at room temperature for 16 hours.[3]
- Upon completion of the reaction, the precipitate is collected by filtration.[3]
- The collected solid is washed with water and dried under vacuum to yield the final product.[3]

This method reportedly affords the target product with a yield of 85%.[3]

Spectroscopic Analysis

The characterization of **3-Bromo-5-methoxybenzoic acid** is typically performed using a combination of spectroscopic techniques.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode shows a prominent peak at m/z 229.2, corresponding to the $[M-H]^-$ ion.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-methoxybenzoic acid** exhibits characteristic absorption bands for its functional groups. While specific peak values from experimental data are not readily

available in the searched literature, a general interpretation based on the structure would anticipate the following:

- O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm^{-1} .
- C-H stretch (aromatic and methyl): Peaks around 3100-3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (methyl).
- C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm^{-1} .
- C=C stretch (aromatic): Absorptions in the 1600-1450 cm^{-1} region.
- C-O stretch (ether and carboxylic acid): Bands in the 1300-1000 cm^{-1} region.
- C-Br stretch: Typically found in the fingerprint region below 800 cm^{-1} .

FTIR and ATR-IR spectra of this compound are available in the PubChem database.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data with peak assignments for **3-Bromo-5-methoxybenzoic acid** are not explicitly available in the searched public-domain literature. However, predicted spectra can be a useful reference for researchers.

Predicted ^1H NMR Spectrum: Based on the structure, the following proton signals are expected:

- A singlet for the methoxy group protons ($-\text{OCH}_3$) around 3.8-4.0 ppm.
- Three distinct signals for the aromatic protons, likely appearing as multiplets or singlets in the range of 7.0-8.0 ppm.
- A broad singlet for the carboxylic acid proton ($-\text{COOH}$) typically downfield, above 10 ppm.

Predicted ^{13}C NMR Spectrum: The ^{13}C NMR spectrum is expected to show eight distinct signals corresponding to each carbon atom in a unique chemical environment:

- The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm.
- The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group will be shifted downfield.
- The methoxy carbon (-OCH₃) will appear upfield, typically around 55-60 ppm.

Researchers are advised to acquire experimental NMR data for definitive structural confirmation and to consult specialized spectroscopic databases for potential experimental spectra.

Safety Information

3-Bromo-5-methoxybenzoic acid is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be worn when handling this compound.

This guide serves as a foundational resource for professionals working with **3-Bromo-5-methoxybenzoic acid**. For further in-depth analysis and application-specific information, consulting primary research articles and specialized chemical databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxybenzoic acid | 157893-14-6 [sigmaaldrich.com]
- 3. 3-BROMO-5-METHOXYBENZOIC ACID | 157893-14-6 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]
- 5. 3-Bromo-5-methoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116308#3-bromo-5-methoxybenzoic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com